EGFR Inhibitory Potency vs. PD153035 (Class-Level Inference with Caution)
While no direct head-to-head data exist for the target compound, class-level SAR indicates that 4-benzylamine-substituted 6,7-dimethoxyquinazolines generally exhibit reduced EGFR potency compared to 4-anilino analogs. For the parent scaffold, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an EGFR IC₅₀ of 0.025 nM [1]. The 2-methoxybenzyl derivative is predicted to have significantly lower EGFR affinity due to the loss of the aniline NH hydrogen bond and altered geometry, though experimental confirmation is lacking.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound |
| Comparator Or Baseline | PD153035: IC₅₀ = 0.025 nM (EGFR) |
| Quantified Difference | Predicted >100-fold reduction (class-level extrapolation) |
| Conditions | In vitro kinase assay; ATP-competitive binding to EGFR |
Why This Matters
Users seeking ultra-potent EGFR inhibition should not substitute this compound for PD153035 without confirmatory assay data.
- [1] Bridges AJ, Zhou H, Cody DR, et al. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). J Med Chem. 1996;39(1):267-276. View Source
